1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide

Catalog No.
S883808
CAS No.
852620-97-4
M.F
C8H18F2N2O4S2
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)...

CAS Number

852620-97-4

Product Name

1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide

IUPAC Name

bis(fluorosulfonyl)azanide;1-methyl-1-propylpyrrolidin-1-ium

Molecular Formula

C8H18F2N2O4S2

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C8H18N.F2NO4S2/c1-3-6-9(2)7-4-5-8-9;1-8(4,5)3-9(2,6)7/h3-8H2,1-2H3;/q+1;-1

InChI Key

RXKLBLXXQQRGJH-UHFFFAOYSA-N

SMILES

CCC[N+]1(CCCC1)C.[N-](S(=O)(=O)F)S(=O)(=O)F

Canonical SMILES

CCC[N+]1(CCCC1)C.[N-](S(=O)(=O)F)S(=O)(=O)F

Potential as an Electrolyte

1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide (MPP FSI) is being investigated for its potential application as an electrolyte in various electrochemical devices, particularly in lithium and sodium-ion batteries and dye-sensitized solar cells []. Its desirable properties for this role include:

  • High ionic conductivity: Efficient movement of ions within the electrolyte is crucial for battery performance. While specific conductivity data for MPP FSI is not readily available, related ionic liquids demonstrate good ionic conductivity [].
  • Thermal stability: Electrolytes need to withstand the temperature variations that occur during battery operation. MPP FSI is expected to exhibit good thermal stability due to the presence of the fluorosulfonylimide anion (FSI) [].
  • Non-volatility: To prevent evaporation and potential pressure build-up, electrolytes should be non-volatile. Ionic liquids, like MPP FSI, typically have low vapor pressures [].

1-Methyl-1-propylpyrrolidinium bis(fluorosulfonyl)imide is an ionic liquid characterized by its unique structure and properties. Its molecular formula is C8H18F2N2O4S2C_8H_{18}F_2N_2O_4S_2, with a molecular weight of approximately 308.37 g/mol. This compound appears as a colorless to light yellow clear liquid with a melting point of -9°C and a density of 1.35 g/mL . The compound is notable for its high purity, often exceeding 98%, making it suitable for various applications in research and industry.

Currently, there is no documented information regarding a specific mechanism of action for MPPFI in any biological or chemical systems.

As with most chemicals, specific safety data for MPPFI is limited. However, considering the presence of fluorinated groups (FSO2), it is recommended to handle MPPFI with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood due to potential unknown health risks [].

The chemical behavior of 1-Methyl-1-propylpyrrolidinium bis(fluorosulfonyl)imide is influenced by its ionic nature. It can undergo several reactions typical of ionic liquids, such as:

  • Decomposition: Under high temperatures or specific conditions, it may decompose, releasing fluorosulfonic acid.
  • Nucleophilic Substitution: The fluorosulfonyl groups can participate in nucleophilic substitution reactions, making the compound versatile in synthetic chemistry.
  • Electro

The synthesis of 1-Methyl-1-propylpyrrolidinium bis(fluorosulfonyl)imide typically involves the following steps:

  • Formation of Pyrrolidine Base: The initial step involves the alkylation of pyrrolidine with propyl iodide to form 1-methyl-1-propylpyrrolidine.
  • Reaction with Fluorosulfonic Acid: The resultant base is then reacted with bis(fluorosulfonic) anhydride to yield the final product.
  • Purification: The crude product is purified through distillation or recrystallization methods to achieve the desired purity levels .

1-Methyl-1-propylpyrrolidinium bis(fluorosulfonyl)imide has several notable applications:

  • Electrolytes in Batteries: Its ionic nature makes it suitable for use as an electrolyte in lithium-ion and other types of batteries.
  • Solvent in Organic Synthesis: It serves as a solvent for various organic reactions due to its low volatility and thermal stability.
  • Catalyst Support: The compound can be used as a support for catalysts in

Several compounds share structural similarities with 1-Methyl-1-propylpyrrolidinium bis(fluorosulfonyl)imide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imideC9H20F2N2O4S2C_9H_{20}F_2N_2O_4S_2Contains a piperidine ring instead of pyrrolidine
1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imideC8H13F2N2O4S2C_8H_{13}F_2N_2O_4S_2Imidazolium structure; widely used in catalysis
N-butyl-N-methylpyrrolidinium bis(fluorosulfonyl)imideC10H20F2N2O4S2C_{10}H_{20}F_2N_2O_4S_2Longer butyl chain; affects solubility and viscosity

Uniqueness

The uniqueness of 1-Methyl-1-propylpyrrolidinium bis(fluorosulfonyl)imide lies in its favorable balance between viscosity and conductivity, making it particularly effective for use as an electrolyte compared to similar compounds. Its specific structural characteristics also allow for enhanced stability under various conditions, distinguishing it from other ionic liquids.

Thermophysical Properties

Melting Point and Phase Transitions (-9°C)

1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide exhibits a notably low melting point of -9°C, making it an excellent candidate for applications requiring low-temperature operability [1] [2] [3]. This remarkably low melting point is attributed to the asymmetric structure of the cation, which disrupts the crystal lattice formation and reduces intermolecular interactions [2]. The compound maintains its liquid state over a wide temperature range, with the melting point being consistent across multiple literature sources [1] [3] [4].

The phase transition characteristics of this ionic liquid are particularly interesting. Upon cooling from the liquid state, the compound readily crystallizes, exhibiting supercooling behavior typical of ionic liquids [2]. This crystallization tendency is enhanced by the relatively symmetric fluorosulfonyl imide anion, which can pack more efficiently than larger, more asymmetric anions.

Thermal Stability Relative to TFSI Analogues

The thermal stability of 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide is notably lower than its bis(trifluoromethanesulfonyl)imide analogue [2] [5]. While the compound maintains stability at elevated temperatures, its thermal decomposition temperature is significantly reduced compared to TFSI-based compounds [6]. The FSI anion decomposes at lower temperatures than those based on TFSI, with decomposition temperatures typically ranging between 300-350°C for FSI-based ionic liquids compared to 350-400°C for TFSI analogues [6].

This reduced thermal stability is primarily attributed to the weaker carbon-fluorine bonds in the FSI anion structure compared to the trifluoromethyl groups in TFSI [6]. The thermal degradation mechanism involves the initial loss of fluorine atoms from the sulfonyl groups, followed by decomposition of the sulfur-nitrogen backbone. Despite this lower thermal stability, the compound still demonstrates adequate thermal performance for most electrochemical applications [7].

Crystallization Behavior and Solid-Solid Phase Transitions

1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide exhibits complex crystallization behavior characterized by multiple solid-solid phase transitions upon heating [2]. The compound crystallizes readily on cooling from the liquid state, forming ordered crystalline structures that undergo several reorganizations before melting [2]. These solid-solid phase transitions are evidenced by multiple endothermic peaks in differential scanning calorimetry measurements.

The crystallization process is facilitated by the relatively compact FSI anion, which allows for efficient packing arrangements. The pyrrolidinium cation, with its five-membered ring structure, provides sufficient flexibility to accommodate different crystal polymorphs. Upon heating, the compound undergoes at least two distinct solid-solid phase transitions before reaching the final melting point of -9°C [2].

Transport Properties

Viscosity Characteristics and Temperature Dependence

The viscosity of 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide is remarkably low for an ionic liquid, measuring 48 mPa·s at 20°C [8]. This low viscosity is among the lowest reported for aprotic ionic liquids and represents a significant advantage over many conventional ionic liquid systems [2]. The viscosity demonstrates strong temperature dependence, following typical Arrhenius behavior with decreasing viscosity at elevated temperatures.

The low viscosity is attributed to the relatively small size of both the cation and anion, which reduces intermolecular friction and allows for more facile molecular motion. The FSI anion, being smaller than TFSI, contributes significantly to the reduced viscosity. At elevated temperatures, the viscosity decreases exponentially, reaching values below 10 mPa·s at temperatures above 60°C [8].

Ionic Conductivity Mechanisms

The ionic conductivity of 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide is exceptionally high, reaching 5.4 mS/cm at 20°C [8]. This high conductivity is among the highest reported for ionic liquids and is directly related to the low viscosity and high ionic mobility of the system [2]. The conductivity mechanism involves the migration of both cations and anions under an applied electric field, with the compact FSI anion exhibiting particularly high mobility.

The relationship between viscosity and ionic conductivity follows the Walden rule, with the compound demonstrating excellent ionic dissociation characteristics. The high conductivity is maintained across a wide temperature range, with conductivity values exceeding 20 mS/cm at optimal concentrations when mixed with organic solvents [8]. Temperature-dependent studies reveal that the ionic conductivity increases exponentially with temperature, following typical Arrhenius behavior.

Self-Diffusion Coefficients and Ion Mobility

Self-diffusion studies using pulsed field gradient nuclear magnetic resonance spectroscopy have revealed detailed information about individual ion mobilities in 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide [9] [10]. The FSI anion exhibits higher self-diffusion coefficients compared to the pyrrolidinium cation, consistent with its smaller size and reduced intermolecular interactions [9].

The self-diffusion coefficients demonstrate that ionic conductivity is approximately one-third lower than the expected value based on individual ion self-diffusion coefficients due to ion-ion correlations [9]. The lithium ion, when present as LiFSI salt, exhibits the lowest self-diffusion coefficient despite being the smallest species, due to strong coordination with the FSI anions [11]. These measurements provide crucial insights into the transport mechanisms and are essential for understanding the performance of the ionic liquid in electrochemical applications.

Electrochemical Properties

Electrochemical Stability Window (~5V)

1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide demonstrates a wide electrochemical stability window of approximately 5V [2] [5]. This broad electrochemical window makes it suitable for high-voltage electrochemical applications, including advanced battery systems and supercapacitors. The stability window is measured between the onset of oxidation and reduction reactions on inert electrodes under controlled conditions.

The 5V electrochemical window is maintained across a range of temperatures, although slight variations occur with changing temperature conditions [12] [13]. At room temperature, the compound exhibits excellent electrochemical stability, with minimal degradation occurring within the operational voltage range. This stability is attributed to the robust FSI anion structure and the stable pyrrolidinium cation framework.

Comparative Stability with Other Pyrrolidinium-Based Ionic Liquids

When compared to other pyrrolidinium-based ionic liquids, 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide demonstrates moderate electrochemical stability [13]. While its 5V electrochemical window is substantial, it is slightly lower than the 6V window observed for the corresponding TFSI analogue [2] [14]. However, the FSI-based compound offers superior ionic conductivity and lower viscosity, representing a favorable trade-off between electrochemical stability and transport properties.

Among FSI-based ionic liquids, the pyrrolidinium derivatives generally exhibit better electrochemical stability than imidazolium-based analogues, which typically show windows of 4.1-4.5V [13]. The 1-methyl-1-propylpyrrolidinium cation provides optimal balance between electrochemical stability and ionic conductivity, making it particularly suitable for energy storage applications where both high power and energy density are required.

PropertyValueReference
Melting Point-9°C [1] [2] [3]
Boiling Point301.42-334.68°C at 98.36 kPa [1]
Density1.343 g/cm³ at 20°C [1]
Viscosity48 mPa·s at 20°C [8]
Ionic Conductivity5.4 mS/cm at 20°C [8]
Electrochemical Window~5V [2] [5]
Molecular Weight308.36 g/mol [1] [3]
Refractive Index1.4420-1.4460 [1]
PropertyFSI-basedTFSI-basedReference
Thermal StabilityLowerHigher [6]
Ionic Conductivity5.4 mS/cm2.2 mS/cm [8]
Viscosity48 mPa·s138 mPa·s [8]
Electrochemical Window~5V6.0V [2] [14]
Melting Point-9°CHigher [2]

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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